molecular formula C15H9F6NO B2388384 2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol CAS No. 92175-89-8

2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol

Cat. No.: B2388384
CAS No.: 92175-89-8
M. Wt: 333.233
InChI Key: MQODJDYFSNBBDJ-GZIVZEMBSA-N
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Description

2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol is a chemical compound known for its unique structure and properties It features a phenol group attached to a bis(trifluoromethyl)phenyl group through an iminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects[4][4].

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenol
  • 3,5-Bis(trifluoromethyl)benzaldehyde
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness

2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol is unique due to its iminomethyl linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[3,5-bis(trifluoromethyl)phenyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-12(6-10)22-8-9-3-1-2-4-13(9)23/h1-8,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQODJDYFSNBBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92175-89-8
Record name ALPHA-(3,5-BIS(TRIFLUOROMETHYL)PHENYLIMINO)-O-CRESOL
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